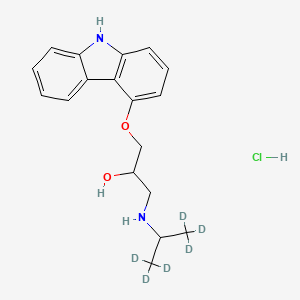

Carazolol-d6, Hydrochloride Salt

Description

Overview of Deuterated Ligands in Biochemical and Pharmacological Investigations

Deuterated ligands are molecules in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. wikipedia.org This subtle structural modification, which doubles the mass of the hydrogen atom, can have significant effects on the molecule's properties without altering its fundamental chemical reactivity or shape. wikipedia.org The primary utility of deuterated compounds in research stems from the kinetic isotope effect (KIE). nih.govportico.org The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond, meaning more energy is required to break it. dovepress.com Consequently, chemical reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond, especially if this bond-breaking is the rate-determining step of the reaction. portico.orgacs.org

This principle is widely exploited in several areas of biochemical and pharmacological investigation:

Metabolic Studies: Medicinal chemists use the KIE to slow down drug metabolism by cytochrome P450 (CYP) enzymes, which often involves C-H bond cleavage. nih.govnih.gov By strategically replacing hydrogens at metabolic "hot spots" with deuterium, researchers can create drug analogues with increased metabolic stability, potentially leading to longer half-lives and improved pharmacokinetic profiles. nih.govresearchgate.net This allows for a better understanding of how drugs are absorbed, distributed, metabolized, and excreted. clearsynth.com

Mechanistic Probes: The KIE is a powerful tool for elucidating reaction mechanisms. wikipedia.orgnih.gov By observing how deuteration at specific positions affects reaction rates, chemists can deduce which bonds are broken during the critical steps of a chemical transformation. thalesnano.com

Analytical Standards: Deuterated compounds are extensively used as internal standards in quantitative mass spectrometry (MS). thalesnano.com Since a deuterated molecule is chemically identical to its non-deuterated counterpart but has a different mass, it can be added to a biological sample in a known quantity. thalesnano.comcaymanchem.com During analysis (e.g., by LC-MS/MS), the deuterated and non-deuterated compounds co-elute but are distinguished by their mass-to-charge ratio. This allows for highly accurate quantification of the target analyte, correcting for any sample loss or variation in instrument response. thalesnano.com

Spectroscopic Studies: In nuclear magnetic resonance (NMR) spectroscopy, deuterium labeling can be used as a contrast agent to simplify complex spectra and help determine the three-dimensional structure of proteins and their interactions with ligands. clearsynth.com

Significance of Carazolol (B1668300) as a Beta-Adrenergic Receptor Ligand in Research Paradigms

Carazolol is a well-characterized and highly potent beta-adrenergic receptor (β-AR) antagonist. nih.govcymitquimica.com Its significance in research is rooted in its high affinity for β-ARs, which allows it to be used as a radioligand (when labeled with isotopes like tritium (B154650) [³H] or carbon-11 (B1219553) [¹¹C]) to label and quantify these receptors in various tissues. nih.govnih.govbohrium.com

Key characteristics that make carazolol a valuable research tool include:

High Affinity: Carazolol binds to β-adrenergic receptors with very high affinity, often in the picomolar to nanomolar range. nih.govahajournals.orgacs.org This strong binding allows it to effectively displace other ligands and enables its use at low concentrations, minimizing non-specific binding. ahajournals.org

Non-Selectivity and Subtype Characterization: While initially known as a non-selective β1/β2 antagonist, its interactions have been studied across all three β-AR subtypes (β1, β2, and β3). nih.govresearchgate.netnih.gov Researchers have used carazolol in competition binding assays with subtype-selective compounds to determine the relative proportions of β1 and β2 receptors in tissues like the heart and lungs. nih.govbohrium.com

Inverse Agonist and Agonist Properties: While primarily classified as an antagonist or inverse agonist at β1 and β2 receptors, carazolol has also been identified as a potent full agonist at the β3-adrenoceptor. researchgate.netnih.govmdpi.com This dual pharmacology makes it a unique tool for dissecting the distinct signaling pathways of different β-AR subtypes.

Slow Dissociation Kinetics: Studies have shown that carazolol's interaction with β-receptors is complex, involving a slowly reversible, high-affinity state. nih.govbohrium.com This property is particularly relevant for imaging studies, such as Positron Emission Tomography (PET), where a stable ligand-receptor complex is desirable. nih.gov

The following table summarizes the binding affinities of Carazolol for human β-adrenergic receptor subtypes, demonstrating its high potency.

| Receptor Subtype | Binding Affinity (Kd in nM) |

| Human β1-AR | 0.2 caymanchem.comcaymanchem.com |

| Human β2-AR | 0.03 caymanchem.comcaymanchem.com |

| Human β3-AR | 4.47 caymanchem.comcaymanchem.com |

This interactive table is based on data from cited research articles.

Rationale for Deuterium Labeling in Carazolol: Research Applications

The primary rationale for synthesizing Carazolol-d6, hydrochloride salt is to create a stable-isotope-labeled internal standard for use in quantitative analysis. caymanchem.comcaymanchem.com Specifically, the six deuterium atoms are placed on the isopropyl group of the molecule. nih.gov

The key application is in mass spectrometry-based bioanalysis (e.g., GC-MS or LC-MS), a technique used to measure the concentration of a drug or other molecule in a biological sample like plasma or tissue. caymanchem.combertin-bioreagent.com In this context, Carazolol-d6 serves as an ideal internal standard for the quantification of non-deuterated carazolol. caymanchem.comglpbio.comszabo-scandic.com The process involves adding a precise amount of Carazolol-d6 to the sample before processing. Because Carazolol-d6 is chemically identical to carazolol, it experiences the same extraction losses and ionization suppression or enhancement during the analysis. thalesnano.com However, due to its higher mass, it produces a distinct signal in the mass spectrometer. By comparing the signal intensity of the analyte (carazolol) to the known concentration of the internal standard (Carazolol-d6), researchers can calculate the exact amount of carazolol in the original sample with high accuracy and precision. caymanchem.com

While the kinetic isotope effect could theoretically be used to study the metabolism of carazolol, its main utility lies in its role as an analytical tool, which is crucial for pharmacokinetic studies and therapeutic drug monitoring research. researchgate.netthalesnano.com

Scope and Focus of Academic Inquiry on this compound

Academic and industrial inquiry into this compound is sharply focused on its application as an analytical reference material. scbt.compharmaffiliates.comlgcstandards.com The research involving this specific compound is not aimed at exploring it as a therapeutic agent itself, but rather at using it to enable precise and accurate research on its non-deuterated parent compound, carazolol.

The primary areas of investigation that rely on Carazolol-d6 include:

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of carazolol in preclinical and clinical research.

Bioequivalence Studies: Comparing the bioavailability of different formulations of carazolol.

Environmental Monitoring: Quantifying trace amounts of carazolol in environmental samples, such as wastewater, where it has been detected. caymanchem.comcaymanchem.com

Veterinary Research: Studying the pharmacokinetics of carazolol, which has been used to reduce stress in livestock. caymanchem.comcaymanchem.comsci-hub.se

In essence, this compound is a critical supporting molecule that enhances the quality and reliability of data generated in studies of carazolol's pharmacology and disposition.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(9H-carbazol-4-yloxy)-3-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2.ClH/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16;/h3-9,12-13,19-21H,10-11H2,1-2H3;1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYNUICMBSWZMR-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Incorporation Strategies for Carazolol D6, Hydrochloride Salt

Deuteration Approaches for Carazolol (B1668300) Derivatives

The introduction of deuterium (B1214612) into the Carazolol structure is a key step in the synthesis of Carazolol-d6. This is typically achieved through the use of deuterated precursors, which are then incorporated into the final molecule.

Deuterium Exchange Mechanisms and Chemical Pathways

One common method for preparing deuterated amines is through hydrogen-deuterium exchange reactions. These reactions often utilize a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst. For instance, regioselective α-deuteration of certain compounds can be mediated by isopropylamine (B41738) in a D₂O and deuterated acetic acid (AcOD) mixture. This suggests that the deuterium atoms in Carazolol-d6 are likely located on the isopropyl group of the molecule.

The reaction proceeds via the opening of the epoxide ring of a carbazole (B46965) precursor by the deuterated isopropylamine. This is a common and well-established method for the synthesis of beta-blockers. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Precursor Synthesis and Isotopic Labeling Efficacy

The synthesis of Carazolol-d6, Hydrochloride Salt, logically starts with the preparation of its key precursors, one of which must carry the deuterium label. The most direct strategy involves the synthesis of deuterated isopropylamine, which then reacts with a non-deuterated carbazole precursor.

Key Precursors for the Synthesis of Carazolol-d6:

| Precursor Name | Role in Synthesis |

| 4-(2,3-Epoxypropoxy)carbazole | The carbazole-containing electrophile that reacts with the deuterated amine. |

| Isopropylamine-d6 | The deuterated nucleophile that introduces the six deuterium atoms into the final molecule. |

| Hydrochloric Acid | Used in the final step to form the hydrochloride salt. |

The efficacy of isotopic labeling is determined by the purity of the deuterated precursor. High-purity isopropylamine-d6 is essential to ensure that the final product, Carazolol-d6, has the desired level of deuterium incorporation. The synthesis of deuterated amines can be achieved through various methods, including the reduction of deuterated amides or through hydrogen-deuterium exchange reactions on the corresponding non-deuterated amine. The choice of method depends on the desired position of the deuterium atoms and the required isotopic enrichment.

Purification and Isolation Techniques for Deuterated Compounds

Following the synthesis, the purification of this compound is crucial to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. As a hydrochloride salt, Carazolol-d6 is expected to be a solid that is soluble in polar solvents.

Common purification techniques for such compounds include:

Recrystallization: This is a primary method for purifying solid compounds. The choice of solvent is critical; a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal. For hydrochloride salts, solvents like ethanol, isopropanol, or mixtures containing ethers are often employed.

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) can be effective for separating the desired product from impurities with different polarities. For more challenging separations, High-Performance Liquid Chromatography (HPLC) can be utilized.

Washing: Washing the crude product with a solvent in which the impurities are soluble but the desired product is not can be a simple and effective purification step. Ethers are often used to wash hydrochloride salts to remove non-polar impurities.

Treatment with Activated Charcoal: This can be used to remove colored impurities from a solution of the product before recrystallization.

The final isolation of the pure this compound is typically achieved by filtration followed by drying under vacuum to remove any residual solvents.

Spectroscopic Characterization in Synthetic Verification (e.g., NMR, MS)

Spectroscopic techniques are indispensable for confirming the successful synthesis and isotopic labeling of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR are powerful tools for elucidating the structure of organic molecules. In the case of Carazolol-d6, NMR is used to confirm the presence of the carbazole and propanolamine (B44665) backbone and, crucially, to verify the position and extent of deuteration.

For Carazolol-d6, where the deuterium atoms are located on the isopropyl group, the ¹H NMR spectrum would show a significant reduction or complete absence of the signals corresponding to the isopropyl protons compared to the spectrum of non-deuterated Carazolol. The characteristic signals for the aromatic protons of the carbazole ring and the protons of the propanolamine chain would remain.

A detailed ¹H and ¹³C NMR analysis of non-deuterated Carvedilol (which shares the carbazole and propanolamine structure with Carazolol) in DMSO-d₆ has been reported, providing a valuable reference for the expected chemical shifts in Carazolol-d6.

Hypothetical ¹H NMR Data for Carazolol vs. Carazolol-d6 in DMSO-d₆:

| Proton Assignment (Carazolol) | Expected Chemical Shift (ppm) | Expected Observation in Carazolol-d6 |

| Isopropyl CH | Multiplet | Absent or significantly reduced |

| Isopropyl CH₃ | Doublet | Absent or significantly reduced |

| Aromatic Protons | ~7.0 - 8.5 | Present |

| Propanolamine Chain Protons | ~3.0 - 5.0 | Present |

| OH and NH Protons | Broad signals | Present |

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Carazolol-d6, MS is used to confirm the incorporation of six deuterium atoms. The molecular ion peak ([M+H]⁺) for Carazolol-d6 would be observed at a mass-to-charge ratio (m/z) that is six units higher than that of non-deuterated Carazolol.

The fragmentation pattern in the MS/MS spectrum can also provide structural information. The fragmentation of Carazolol would likely involve cleavage of the side chain. In Carazolol-d6, fragments containing the deuterated isopropyl group would exhibit a corresponding mass shift, further confirming the location of the deuterium labels.

Expected Mass Spectrometry Data:

| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |

| Carazolol | C₁₈H₂₂N₂O₂ | 299.17 |

| Carazolol-d6 | C₁₈H₁₆D₆N₂O₂ | 305.21 |

By combining the information from NMR and MS, chemists can unequivocally confirm the identity, purity, and successful isotopic labeling of the synthesized this compound.

Advanced Analytical Methodologies Employing Carazolol D6, Hydrochloride Salt

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Applications

HDX-MS has become an essential tool in structural biology for probing the conformation and dynamics of proteins. acs.org It is particularly valuable for analyzing large, complex, and dynamic systems like GPCRs that are often difficult to study using traditional high-resolution methods like X-ray crystallography or NMR. nih.gov

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a biophysical technique used to monitor the conformational dynamics of proteins. nih.gov The fundamental principle of HDX-MS lies in measuring the rate of exchange between the backbone amide hydrogens of a protein and deuterium (B1214612) atoms from a deuterated solvent (heavy water, D₂O). nih.gov The rate of this exchange is highly dependent on the protein's structure and dynamics. Amide hydrogens in regions that are exposed to the solvent or are part of flexible, disordered structures will exchange with deuterium more rapidly. Conversely, hydrogens involved in stable hydrogen bonds, such as those in α-helices and β-sheets, or buried within the protein's core, are protected from exchange and thus react more slowly. nih.gov

The typical HDX-MS workflow involves several key steps:

Deuterium Labeling : The protein of interest is incubated in a D₂O-based buffer for a set period, allowing the exchange reaction to occur.

Quenching : The exchange reaction is rapidly stopped, or "quenched," by lowering the pH to approximately 2.5 and reducing the temperature to near 0°C. These conditions significantly slow the rate of back-exchange (deuterium to hydrogen). nih.gov

Proteolytic Digestion : Under quench conditions, the protein is digested into smaller peptides, typically using an acid-stable protease like pepsin. nih.gov

LC-MS Analysis : The resulting peptides are separated using liquid chromatography (LC) and analyzed by a mass spectrometer (MS). The mass of each peptide is precisely measured to determine the amount of deuterium incorporated.

Data Analysis : By comparing the mass of peptides from a protein exposed to D₂O versus a non-deuterated control, the level of deuterium uptake for specific regions of the protein can be quantified. Performing this over a time course reveals the rate of exchange, providing detailed information on the dynamics of different parts of the protein. nih.gov

This methodology allows HDX-MS to map protein-ligand binding sites, identify allosteric effects, and characterize conformational changes associated with protein function. nih.gov

Carazolol (B1668300), a high-affinity antagonist for β-adrenergic receptors, is frequently used as a tool to stabilize GPCRs in an inactive or inverse-agonist conformation for structural studies. nih.govnih.gov In the context of HDX-MS, Carazolol serves as a reference ligand to define the dynamic signature of the receptor's inactive state. By comparing the deuterium exchange patterns of the GPCR in its apo (unbound) form versus the Carazolol-bound form, researchers can precisely map the regions that become more stable or structured upon ligand binding. nih.gov

HDX-MS studies on the β1- and β2-adrenergic receptors (β1AR and β2AR) have utilized Carazolol to probe the structural changes associated with receptor inactivation. When Carazolol binds, it induces a significant stabilization (protection from deuterium exchange) in specific regions of the receptor. nih.govresearchgate.net

Key research findings from these studies include:

Stabilization of the Ligand-Binding Pocket : As expected, the binding of Carazolol leads to increased protection from deuterium exchange in peptides located within the orthosteric ligand-binding pocket. This includes regions of transmembrane helices (TMs) such as TM5 and TM7, which are known to have direct contact with the ligand. nih.gov

Allosteric Effects : Beyond the direct binding site, Carazolol induces conformational changes in distant regions. For instance, binding of Carazolol to the turkey β1-adrenergic receptor (tβ1AR) results in protection at the tip of TM4 and extracellular loop 2 (ECL2). This region acts as a "lid" controlling access to the binding site. nih.gov

Intracellular Loop Stabilization : A consistent finding is the stabilization of intracellular loop 1 (ICL1) upon antagonist binding. nih.govbiorxiv.org This is in stark contrast to the effect of agonists, which tend to increase the dynamics (deprotection) of this loop, suggesting ICL1 plays a critical role in G-protein recruitment. researchgate.netbiorxiv.org

The table below summarizes the observed changes in deuterium uptake in different regions of the tβ1AR upon binding to Carazolol, indicating a widespread stabilization of the receptor's structure.

| Receptor Region | Observed Change in Deuterium Uptake with Carazolol | Inferred Structural Effect |

|---|---|---|

| Transmembrane Helix 5 (TM5) | Decreased Uptake (Protection) | Stabilization of the ligand-binding pocket |

| Transmembrane Helix 7 (TM7) | Decreased Uptake (Protection) | Stabilization of the ligand-binding pocket |

| Extracellular Loop 2 (ECL2) | Decreased Uptake (Protection) | Stabilization of the "lid" over the binding site |

| Intracellular Loop 1 (ICL1) | Decreased Uptake (Protection) | Stabilization, consistent with an inactive state |

Applying HDX-MS to membrane proteins like GPCRs presents significant technical challenges. acs.org These proteins are inherently hydrophobic and require detergents or other membrane mimetics for solubilization, which can interfere with the experimental workflow. nih.gov Furthermore, the complex structure of GPCRs, with seven transmembrane helices, can hinder efficient proteolytic digestion. nih.gov

Researchers have developed several strategies to overcome these hurdles:

Optimized Digestion : Achieving high sequence coverage is critical. This has been addressed by screening multiple proteases beyond pepsin, optimizing quench buffer additives like urea (B33335) to improve denaturation without compromising the deuterium label, and using dual-protease columns. nih.govbiorxiv.org

Detergent and Lipid Management : The presence of detergents and lipids can suppress the MS signal. Methods have been developed for online removal of these components, such as using size-exclusion chromatography or specialized phospholipid trap columns. nih.gov

Advanced Chromatography : Tailoring the liquid chromatography to better handle the hydrophobic peptides generated from the transmembrane regions of GPCRs has led to significant improvements in sequence coverage. nih.gov

Automation : Automated systems are crucial for ensuring the reproducibility and rigor of GPCR HDX experiments, which involve precise timing of labeling, quenching, and analysis to minimize back-exchange. nih.gov

Through such optimizations, sequence coverage for GPCRs like the β2-adrenergic receptor has been improved to over 89%, enabling comprehensive dynamic analysis. acs.orgnih.gov

The spatial resolution of HDX-MS is determined by the size of the peptides generated during digestion. While it does not provide atomic-level resolution like X-ray crystallography, it can localize conformational changes to specific regions of the protein. nih.gov The interpretation of HDX-MS data involves comparing deuterium uptake plots for the protein in different states (e.g., apo vs. ligand-bound). nih.gov

A decrease in deuterium uptake in a specific peptide indicates that this region has become more structured, less solvent-accessible, or both—a phenomenon known as "protection." An increase in uptake suggests the opposite: the region has become more flexible or exposed, referred to as "deprotection." By mapping these changes onto a model of the protein's structure, a detailed picture of the dynamic alterations induced by ligand binding can be constructed. nih.govresearchgate.net

A powerful application of differential HDX-MS is its ability to create "dynamic fingerprints" for different ligands. biorxiv.org Studies on the tβ1AR with a range of ligands—including antagonists like Carazolol, full agonists, and partial agonists—have shown that ligands can be grouped based on the unique pattern of conformational changes they induce across the receptor. nih.govresearchgate.net

These studies have revealed that the functional effect of a compound (its modality) can be discerned by profiling the dynamics it induces. biorxiv.org For example, antagonists and inverse agonists like Carazolol consistently cause stabilization (protection) in regions like ICL1. In contrast, full agonists induce destabilization (deprotection) in this same loop, which is thought to be a critical step for engaging G-proteins. nih.govresearchgate.net Partial agonists may induce more subtle or mixed patterns of protection and deprotection, reflecting their intermediate efficacy. This ability to group compounds by their dynamic signature provides a powerful platform for dissecting the mechanisms of GPCR activation and for guiding drug discovery. researchgate.netbiorxiv.org

The table below illustrates the differential effects of ligands with different modalities on key regions of the tβ1AR, as determined by HDX-MS studies.

| Ligand Modality | Example Ligand | Effect on Intracellular Loop 1 (ICL1) | Effect on Transmembrane Helix 6 (TM6) |

|---|---|---|---|

| Antagonist | Carazolol | Stabilization (Protection) | Stabilization (Protection) |

| Full Agonist | Isoprenaline | Destabilization (Deprotection) | Destabilization (Deprotection) |

| Partial Agonist | Salbutamol | Minor Stabilization | Minor Destabilization |

Role of Specific Intracellular Loops (ICLs) in G Protein Recruitment and Receptor Integrity

Carazolol, a non-selective beta-adrenergic receptor antagonist, serves as a critical tool in structural and functional studies of G protein-coupled receptors (GPCRs). The intracellular loops (ICLs) of these receptors, particularly the third intracellular loop (ICL3), are pivotal for their interaction with and activation of G proteins. acs.org Upon agonist binding, transmembrane helices (TMs), specifically TM5 and TM6, undergo significant conformational shifts to form a binding cavity for G proteins. acs.org ICL3, which connects these two helices, directly influences this coupling and the subsequent activation pathway. acs.org

Molecular dynamics simulations using the carazolol-bound inactive crystal structure of the β2-adrenergic receptor (β2AR) have elucidated the profound effect of ICL3 on the receptor's intrinsic dynamics. nih.gov Studies comparing a model with a structured ICL3 to one where the loop is absent demonstrated that ICL3's presence is crucial for receptor stability and function. nih.gov In simulations, the ICL3-intact model transitioned to a "very inactive" state, where the loop packed underneath the membrane, blocking the G-protein binding site. nih.gov This suggests a strong allosteric coupling between the extracellular ligand-binding site and the intracellular G-protein binding site, which is modulated by ICL3. nih.gov

Further research on the β1-adrenergic receptor (β1AR) has identified specific residues within ICL3 that are essential for receptor trafficking and interaction with other proteins. For instance, three basic residues in ICL3 are critical for the receptor's interaction with golgin-160, a protein involved in trafficking the receptor from the Golgi apparatus to the plasma membrane. mdpi.com The absence of these residues significantly impairs this interaction and the receptor's cell surface expression. mdpi.com These fundamental studies, which use antagonists like carazolol to stabilize specific receptor conformations, underscore the importance of ICLs in receptor integrity and signaling. The insights gained are foundational for developing quantitative assays where deuterated standards like Carazolol-d6 are employed.

Quantitative Mass Spectrometry Applications

Development of LC-MS/MS Methods for Trace Analysis and Residue Determination

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the trace analysis of carazolol in various biological matrices due to its high sensitivity and specificity. researchgate.net Researchers have developed and validated numerous LC-MS/MS methods for the determination of carazolol residues, particularly in animal tissues intended for human consumption, such as swine and bovine kidney and meat. nih.govnih.gov

These methods typically involve electrospray ionization (ESI) in the positive ion mode and operate under multiple reaction monitoring (MRM) to achieve high selectivity and low detection limits. nih.govpharmanueva.com The MRM analysis monitors specific precursor-to-product ion transitions unique to carazolol. This approach ensures that the resulting chromatograms are generally free of interfering peaks, which is crucial when analyzing complex matrices like animal tissues. nih.gov

The sensitivity of these developed methods is sufficient to detect carazolol at levels well below the maximum residue limits (MRLs) set by regulatory bodies. nih.gov For instance, methods have reported limits of detection (LODs) of less than 1 part-per-billion (ppb) in pork and bovine kidney. nih.gov A study on swine tissues established LODs between 0.06 and 0.1 µg/kg and limits of quantification (LOQs) between 0.2 and 0.4 µg/kg across muscle, liver, and kidney samples. researchgate.net These sensitive methods are essential for food safety monitoring and ensuring compliance with veterinary drug regulations.

Application of Carazolol-d6, Hydrochloride Salt as an Internal Standard in Bioanalytical Assays

In quantitative bioanalytical assays, an internal standard (IS) is crucial for correcting for the loss of analyte during sample preparation and for variations in instrument response. Isotopically labeled compounds are ideal internal standards because they share nearly identical physicochemical properties with the analyte but are distinguishable by mass spectrometry. This compound, as a deuterated analog of carazolol, is an excellent internal standard for LC-MS/MS-based quantification.

While specific documentation on Carazolol-d6 is detailed in certificates of analysis from suppliers, the scientific literature frequently reports the use of other deuterated versions, such as Carazolol-d7, for the same purpose. cabidigitallibrary.org In a multi-residue method for detecting β-blockers and tranquilizers in swine kidney, Carazolol-d7 was successfully used as the internal standard for the quantification of carazolol. cabidigitallibrary.org The use of a deuterated IS compensates for potential matrix effects—suppression or enhancement of the analyte signal caused by co-eluting matrix components—and ensures the accuracy and precision of the quantitative results. nih.gov The analyte-to-IS peak area ratio is used to construct the calibration curve and quantify the analyte in unknown samples, thereby improving the reliability of the entire analytical procedure. nih.gov

Validation of Analytical Methodologies (Linearity, Accuracy, Precision, Sensitivity, Robustness, Specificity)

The validation of analytical methods is a mandatory process to ensure their reliability for intended applications, such as regulatory monitoring of veterinary drug residues. pharmanueva.com Method validation is performed according to international guidelines, such as those from the International Council for Harmonisation (ICH) or the Commission Decision 2002/657/EC for official food control. cabidigitallibrary.orgresearchgate.net

Key validation parameters for LC-MS/MS methods determining carazolol include:

Linearity : The method demonstrates a linear relationship between the analyte concentration and the instrument response over a defined range. For carazolol analysis in swine tissues, matrix-matched calibration curves showed correlation coefficients (r²) higher than 0.99 within the dynamic range. researchgate.net

Accuracy : Often expressed as recovery, accuracy measures the closeness of the measured value to the true value. For carazolol in pig kidney, recoveries were reported to be in the range of 70.8% to 93.2%. nih.gov In another study, average recoveries at three different spiked levels ranged from 74.2% to 91.8%. researchgate.net

Precision : This parameter assesses the degree of scatter between a series of measurements. It is typically evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision), with results expressed as the coefficient of variation (CV%) or relative standard deviation (RSD). For carazolol residue analysis, the RSD is generally required to be below 15%. researchgate.net

Sensitivity : The sensitivity of a method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). pharmanueva.com For carazolol, LODs as low as 0.06 µg/kg have been achieved in swine tissue. researchgate.net In regulatory contexts, the decision limit (CCα) and detection capability (CCβ) are also determined. For carazolol, CCα and CCβ values of 29.3 µg/kg and 33.3 µg/kg, respectively, have been reported. nih.gov

Specificity : The ability of the method to unequivocally assess the analyte in the presence of other components. The use of MRM in LC-MS/MS provides high specificity by monitoring unique precursor-product ion transitions, ensuring that the signal is from carazolol and not an interfering substance. cabidigitallibrary.org

Robustness : This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 1: Validation Parameters for Carazolol LC-MS/MS Methods

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity (r²) | > 0.99 | researchgate.net |

| Accuracy (Recovery) | 70% - 107% | researchgate.netnih.gov |

| Precision (RSD) | < 15% | researchgate.net |

| LOD | 0.06 - < 1 µg/kg | researchgate.netnih.gov |

| LOQ | 0.2 - 0.4 µg/kg | researchgate.net |

| CCα | 29.3 µg/kg | nih.gov |

| CCβ | 33.3 µg/kg | nih.gov |

Sample Preparation Strategies for Complex Biological Matrices

The analysis of carazolol in complex biological matrices such as kidney, liver, muscle, and blood requires effective sample preparation to remove interfering substances like proteins and phospholipids. semanticscholar.orglabrulez.com The choice of strategy depends on the matrix and the desired level of cleanliness and sensitivity.

Commonly employed strategies include:

Solvent Extraction : This is often the first step in the extraction process. Acetonitrile (B52724) is frequently used to extract carazolol from homogenized tissues due to its ability to simultaneously extract the analyte and precipitate proteins. researchgate.netnih.gov

Protein Precipitation : For blood or plasma samples, a "crash solvent" like acetonitrile or methanol (B129727) is added to precipitate proteins. chromatographyonline.com After centrifugation, the clear supernatant containing the analyte is collected for further processing or direct analysis. chromatographyonline.com

Solid-Phase Extraction (SPE) : SPE is a widely used cleanup technique that provides cleaner extracts compared to simple precipitation. nih.gov After initial solvent extraction, the supernatant is passed through an SPE cartridge (e.g., Oasis HLB), which retains the analyte while allowing interfering compounds to be washed away. researchgate.net The analyte is then eluted with a small volume of a strong solvent. This process not only purifies the sample but also concentrates the analyte, improving method sensitivity. researchgate.netnih.gov

Liquid-Liquid Extraction (LLE) : LLE separates compounds based on their differential solubilities in two immiscible liquids. While effective, it can be more time-consuming and use larger volumes of organic solvents compared to SPE.

Phospholipid Depletion (PLD) : Phospholipids are a major source of ion suppression in LC-MS analysis of blood-based samples. labrulez.com PLD plates or cartridges can be used after protein precipitation to specifically remove these interfering lipids, leading to more robust and reliable results. labrulez.com

These preparation methods are often combined to achieve the necessary sample purity for sensitive and reliable LC-MS/MS analysis. The development of automated sample preparation systems is also helping to increase throughput and reduce variability in bioanalytical laboratories. shimadzu.com

Molecular Level Investigations of Receptor Ligand Interactions and Gpcr Dynamics

Elucidation of Carazolol's Interaction with Beta-Adrenergic Receptors

Carazolol (B1668300), a potent beta-adrenergic receptor antagonist, has been instrumental in characterizing beta-adrenergic receptors. nih.govbohrium.com Its high affinity and specific binding properties make it a valuable tool for these studies. nih.govbohrium.comnih.govpharmaffiliates.com The deuterated form, Carazolol-d6, Hydrochloride Salt, is utilized in research settings, often for noninvasive determination of beta-receptor status using techniques like Positron Emission Tomography (PET). nih.govpharmaffiliates.comscbt.com

Stereospecificity of Ligand-Receptor Binding

The interaction between carazolol and beta-adrenergic receptors is highly stereospecific. nih.govbohrium.com Studies have consistently shown that the S(-)-enantiomer of carazolol exhibits significantly greater potency than the R(+)-enantiomer in binding to these receptors. ahajournals.org In membrane vesicles from the heart, S(-)-carazolol is 60 times more potent than R(+)-carazolol in competing for binding sites. ahajournals.org A similar, though less pronounced, stereoselectivity is observed in lung membrane vesicles, where the S(-)-isomer is 22-fold more potent. ahajournals.org This stereospecificity underscores the precise three-dimensional arrangement required for optimal ligand-receptor interaction. The higher binding affinity of the S(-) stereoisomer suggests it is the primary contributor to the binding observed with racemic 3Hcarazolol. ahajournals.org

Kinetic Analysis of Ligand-Receptor Association (e.g., Low-Affinity and High-Affinity Complex Formation)

The kinetics of carazolol binding to beta-adrenergic receptors are not a simple one-step process. bohrium.com Instead, the interaction is characterized by a two-phase model. nih.govbohrium.com This model proposes an initial, rapidly reversible association of the ligand with the receptor, forming a "low-affinity" complex. nih.govbohrium.com This is followed by a slower isomerization step, which results in the formation of a "high-affinity," slowly reversible complex. nih.govbohrium.com This two-step mechanism (R + C ⇌ RC ⇌ RC*) is more consistent with experimental data than a simple bimolecular reaction. ahajournals.org The existence of these distinct affinity states is a key feature of G protein-coupled receptor (GPCR) function, with the high-affinity state being particularly important for signal transduction. nih.gov

In Vitro Binding Studies to Characterize Receptor Subtypes (β1 and β2)

Radioligand binding assays using tritiated carazolol (3Hcarazolol) have been pivotal in distinguishing between β1 and β2 adrenergic receptor subtypes in various tissues. nih.govbohrium.com By performing competition experiments with subtype-selective antagonists, researchers can quantify the relative proportions of each receptor subtype. For instance, in canine ventricular myocardium, computer-assisted analysis of binding data revealed a β1/β2 receptor ratio of approximately 85%/15%. nih.govahajournals.org Conversely, in canine lung tissue, the ratio was found to be about 5%/95%, highlighting the predominance of β2 receptors. nih.govahajournals.org These studies demonstrate the utility of carazolol as a tool for characterizing the pharmacological specificities of receptor populations. nih.govbohrium.com

Influence of Guanine (B1146940) Nucleotides on Agonist Selectivities in Receptor Systems

Guanine nucleotides play a crucial regulatory role in the interaction of agonists with beta-adrenergic receptors. nih.govbohrium.com In the absence of guanine nucleotides, agonists can induce and stabilize a high-affinity state of the receptor, which is coupled to a G protein. umich.edunih.gov However, the addition of guanine nucleotides, such as GTP or its non-hydrolyzable analogs, uncouples the receptor from the G protein, leading to a shift to a low-affinity state for agonists. umich.edunih.gov

Studies using carazolol have highlighted the importance of considering the guanine nucleotide state when determining agonist selectivity. nih.govahajournals.org For example, in the absence of guanine nucleotides, l-isoproterenol and l-epinephrine show significant β2 selectivity. nih.govahajournals.org However, in the presence of saturating concentrations of guanine nucleotides, this selectivity is lost, and both agonists become non-selective. nih.govahajournals.org Conversely, norepinephrine (B1679862) is non-selective in the absence of guanine nucleotides but demonstrates β1 selectivity in their presence. nih.govahajournals.org These findings underscore that the guanine nucleotide-regulated state of the receptor is a critical determinant of agonist selectivity in vitro. nih.govbohrium.com

Computational Approaches in Ligand-Receptor Modeling

Computational methods, particularly molecular docking, have become indispensable for understanding the interactions between ligands like carazolol and beta-adrenergic receptors at an atomic level. researchgate.net These approaches provide insights into the binding modes and key interactions that govern ligand recognition and receptor activation. mdpi.comresearchgate.net

Molecular Docking Studies of Carazolol and Analogues with Beta-Adrenergic Receptors

Molecular docking studies have been performed using crystal structures of the β1 and β2 adrenergic receptors, often with carazolol bound in the active site. mdpi.comresearchgate.net These studies reveal the specific amino acid residues that are crucial for anchoring the ligand. For carazolol, key interactions include hydrogen bonds between its hydroxyl group and residues like Asn1363 in the β1 receptor. mdpi.com The carbazole (B46965) nitrogen of carazolol also forms a hydrogen bond with Asp1138. mdpi.com

Docking studies with carazolol analogues have further illuminated the structure-activity relationships. mdpi.comresearchgate.net By comparing the binding energies and predicted poses of different compounds, researchers can rationalize their observed affinities and selectivities. mdpi.com For example, the binding energy for carazolol in the β1-adrenergic receptor has been calculated to be -7.7 kcal/mol. mdpi.com These computational models are valuable for the rational design of new ligands with desired pharmacological properties. researchgate.net

Interactive Data Table: Receptor Binding Characteristics

| Parameter | Myocardium (β1 dominant) | Lung (β2 dominant) | Reference |

|---|---|---|---|

| Carazolol Binding | |||

| KD | 135 pM | 50 pM | ahajournals.org |

| Stereospecificity (S(-) vs R(+)) | 60-fold higher potency for S(-) | 22-fold higher potency for S(-) | ahajournals.org |

| Receptor Subtype Ratio | |||

| β1 / β2 | ~85% / 15% | ~5% / 95% | nih.govahajournals.org |

| Agonist Selectivity (without Guanine Nucleotides) | |||

| l-isoproterenol | β2 selective | β2 selective | nih.govahajournals.org |

| l-epinephrine | β2 selective | β2 selective | nih.govahajournals.org |

| norepinephrine | non-selective | non-selective | nih.govahajournals.org |

| Agonist Selectivity (with Guanine Nucleotides) | |||

| l-isoproterenol | non-selective | non-selective | nih.govahajournals.org |

| l-epinephrine | non-selective | non-selective | nih.govahajournals.org |

Table of Compounds

| Compound Name |

|---|

| Carazolol |

| This compound |

| l-epinephrine |

| l-isoproterenol |

| norepinephrine |

| 3Hcarazolol |

| S(-)-carazolol |

| R(+)-carazolol |

| GTP |

| GDP |

| Asn1363 |

Structural Insights from Crystallographic Data of Ligand-Bound Receptors

The determination of the atomic and molecular structure of a crystal through X-ray crystallography provides a three-dimensional picture of electron density, revealing the positions of atoms and their chemical bonds. wikipedia.org This technique has been fundamental to understanding the structure and function of numerous biological molecules, including G-protein coupled receptors (GPCRs). wikipedia.org For pharmacologically relevant GPCRs, which are often unstable and conformationally flexible, obtaining high-resolution crystal structures has been a significant challenge. nih.gov

While the specific compound this compound is a deuterated isotopologue of Carazolol available for research, the foundational crystallographic literature detailing ligand-bound GPCR structures predominantly references the non-deuterated form, Carazolol. nih.govscbt.com Carazolol, a high-affinity partial inverse agonist, proved instrumental in stabilizing GPCRs, particularly the human β2-adrenergic receptor (β2AR), enabling their crystallization and subsequent structural determination for the first time. nih.govnih.gov These structures have offered unprecedented insights into the inactive state of the receptor, the architecture of the ligand-binding pocket, and the conformational changes associated with receptor activation.

The landmark crystal structure of the β2AR bound to Carazolol (PDB ID: 2RH1) was a significant breakthrough, providing a high-resolution view of a human GPCR for a diffusible hormone. nih.govnih.gov To achieve this, researchers employed protein engineering strategies, such as replacing the flexible third intracellular loop (ICL3) with T4 Lysozyme (T4L), to create a more stable and crystallizable construct. nih.govvub.be

Analysis of the Carazolol-bound β2AR structure reveals a deeply buried binding site within the receptor's transmembrane core, consistent with fluorescence spectroscopy studies indicating a rigid and hydrophobic environment. nih.govnih.gov The binding of Carazolol stabilizes the receptor in a conformation considered to be the inactive state. pnas.org

Table 1: Selected Crystallographic Structures of Carazolol-Bound Adrenergic Receptors

| PDB ID | Receptor | Resolution (Å) | Engineering Method | Key Insights | Reference(s) |

|---|---|---|---|---|---|

| 2RH1 | Human β2AR | 2.40 | T4 Lysozyme Fusion in ICL3 | First high-resolution structure of a human GPCR for a diffusible ligand; detailed view of the inactive state and antagonist binding pocket. | nih.gov |

| 5X7D | Human β2AR | 2.70 | Intracellular allosteric antagonist | Revealed mechanism of an intracellular allosteric modulator in a Carazolol-bound state. | - |

| 2YCW | Turkey β1AR | 3.00 | Thermostabilized mutant | Showed distinct conformations of the third intracellular loop in an antagonist-bound state. | worktribe.com |

Detailed examination of the binding pocket in the Carazolol-bound β2AR structure identifies key interactions between the ligand and specific amino acid residues of the receptor. These interactions are crucial for the high-affinity binding and stabilization of the inactive conformation.

Key Interactions in the Carazolol Binding Site (PDB: 2RH1)

Hydrogen Bonds: The Carazolol molecule forms critical hydrogen bonds with residues such as Asp113 located in transmembrane helix 3 (TM3) and Ser203 in TM5. nih.gov

Hydrophobic Interactions: The bulky aromatic carbazole group of the ligand engages in extensive hydrophobic interactions with residues within the binding pocket. nih.gov

Accessibility: The binding site is largely inaccessible to the solvent, confirming that the ligand is buried deep within the protein's core. nih.gov

Table 2: Detailed Research Findings from Carazolol-Bound GPCR Structures

| Finding | Receptor(s) | Method(s) | Description | Reference(s) |

|---|---|---|---|---|

| Inactive State Conformation | β2AR, β1AR | X-ray Crystallography | Carazolol stabilizes an inactive conformation characterized by the inward position of the cytoplasmic ends of TM5 and TM6, preventing G-protein coupling. Comparison with agonist-bound active structures reveals a 14 Å outward movement of TM6 upon activation. | vub.be |

| Ligand Binding Pocket | β2AR, β1AR | X-ray Crystallography, Molecular Docking | The structures reveal a canonical binding mode for antagonists. The carbazole moiety of Carazolol is deeply inserted into the receptor, while the ethanolamine (B43304) side chain interacts with key polar residues like Asp113. | nih.gov |

| Role of Extracellular Loops | β2AR | X-ray Crystallography | In the β2AR, the extracellular loops form a lid over the binding pocket, but in a more open conformation compared to rhodopsin, allowing diffusible ligands like Carazolol to gain access. | - |

| Conformational Dynamics | β2AR | Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | HDX-MS studies, using the crystal structure as a reference, confirm that Carazolol significantly stabilizes the receptor, particularly in the intracellular regions involved in G-protein binding, when compared to agonists. | nih.govacs.org |

| Allosteric Modulation | β2AR | X-ray Crystallography | The structure of β2AR bound to both Carazolol and an intracellular allosteric modulator (Cmpd-15) demonstrates how molecules binding to a separate site can influence the receptor's conformation. | - |

The structural data derived from Carazolol-bound receptors serve as a crucial reference for computational studies, such as molecular dynamics simulations, which explore the dynamic processes of ligand binding and receptor activation. nih.gov Furthermore, these inactive-state structures are foundational for structure-based drug design, enabling the computational screening of millions of compounds to identify novel ligands. nih.gov

Metabolic Profiling and Isotopic Tracing Studies

In Vitro Metabolic Stability and Metabolite Identification Using Deuterated Probes

Deuterium-labeled compounds like Carazolol-d6 are invaluable in vitro for elucidating metabolic pathways. The heavier isotope can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect, which aids in identifying sites of metabolism.

To comprehensively assess the metabolic stability of Carazolol-d6, various in vitro systems are employed, each offering unique advantages. thermofisher.combioduro.com

Hepatic Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and are rich in Phase I enzymes, particularly cytochrome P450 (CYP) enzymes. thermofisher.comsigmaaldrich.com They are a standard tool for initial metabolic stability screening. nih.gov However, they lack the full complement of metabolic enzymes, primarily those involved in Phase II conjugation reactions. nih.gov

Hepatocytes: As intact liver cells, hepatocytes contain the full array of drug-metabolizing enzymes and cofactors in their natural cellular environment. bioduro.comnih.gov They are considered the "gold standard" for in vitro metabolism studies as they can model both Phase I and Phase II metabolism effectively. nih.govnih.gov

The choice between these systems depends on the stage of drug development and the specific questions being addressed. While microsomes are cost-effective for high-throughput screening, hepatocytes provide the most physiologically relevant data. nih.gov S9 fractions offer a balance between the two, providing more comprehensive metabolic information than microsomes at a lower cost than hepatocytes. nih.govsemanticscholar.org

Drug metabolism is a two-phase process designed to convert lipophilic compounds into more water-soluble products for excretion. fiveable.menih.govwikipedia.org

Phase I Metabolism: These reactions introduce or unmask functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. sigmaaldrich.comfiveable.me The primary enzymes involved are the cytochrome P450 (CYP) family. sigmaaldrich.comwikipedia.org For a compound like Carazolol (B1668300), which possesses a carbazole (B46965) nucleus and a secondary amine side chain, likely Phase I reactions would include hydroxylation of the aromatic rings and N-dealkylation.

Phase II Metabolism: In this phase, the modified compounds from Phase I, or the parent drug itself if it already has a suitable functional group, are conjugated with endogenous molecules such as glucuronic acid, sulfate, or glutathione. fiveable.mewikipedia.org These reactions, catalyzed by transferase enzymes, significantly increase the water solubility of the drug, facilitating its elimination. fiveable.me The presence of hydroxyl groups introduced in Phase I on the Carazolol-d6 molecule would make it a substrate for Phase II conjugation reactions like glucuronidation or sulfation.

The use of deuterated Carazolol-d6 allows for precise tracking of the parent compound and its metabolites through these pathways using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic pathways can vary significantly between species. Therefore, conducting in vitro metabolism studies using liver fractions (microsomes, S9) or hepatocytes from different species (e.g., rat, dog, monkey, human) is crucial. bioivt.commttlab.eu These comparisons help in:

Identifying a suitable animal model for preclinical toxicology and pharmacokinetic studies that best mimics human metabolism.

Predicting potential differences in drug efficacy and toxicity between animals and humans.

Data from these cross-species studies are essential for the extrapolation of preclinical data to clinical scenarios.

Kinetic Isotope Effects in Drug Metabolism and Deuterium (B1214612) Labeling

The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org This occurs because the carbon-deuterium (C-D) bond has a lower zero-point energy and is therefore stronger than the carbon-hydrogen (C-H) bond. libretexts.org Consequently, more energy is required to break the C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step of the metabolic transformation. libretexts.orgosti.gov

In the context of Carazolol-d6, if deuterium is placed at a site of metabolic oxidation, a primary KIE may be observed. This can result in:

Metabolic Switching: The metabolism may shift to an alternative, non-deuterated site on the molecule. osti.govsemanticscholar.org

The magnitude of the KIE provides valuable information about the transition state of the enzymatic reaction and can confirm the sites of metabolic attack. wayne.edu

Prediction of In Vivo Metabolic Clearance from In Vitro Data

A key goal of in vitro metabolism studies is to predict the in vivo metabolic clearance (CL) of a drug in humans. This is often done through in vitro-in vivo extrapolation (IVIVE). wuxiapptec.comnih.gov The process typically involves:

Determining the intrinsic clearance (CLint) in in vitro systems like human hepatocytes or liver microsomes. bioduro.com

Scaling the in vitro data using physiological parameters (e.g., liver blood flow, microsomal protein per gram of liver) to predict the hepatic clearance in vivo. wuxiapptec.com

While IVIVE is a valuable tool, its accuracy can be influenced by various factors, including the choice of in vitro system and potential inter-laboratory variability. biorxiv.orgmmv.org For instance, predictions based on hepatocyte data are often considered more reliable as they encompass both Phase I and Phase II metabolism. nih.govwuxiapptec.com

Enzyme-Specific Metabolism Studies (e.g., Cytochrome P450 Enzyme Interactions)

To identify the specific enzymes responsible for the metabolism of Carazolol-d6, studies are conducted using recombinant human CYP enzymes. nih.gov These are individual CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) expressed in a cellular system, allowing for the determination of which enzyme(s) metabolize the drug. thermofisher.comnih.gov

Understanding the specific CYPs involved is critical for predicting and avoiding potential drug-drug interactions. nih.gov If Carazolol-d6 is metabolized by a specific CYP enzyme, co-administration with another drug that inhibits or induces that same enzyme could alter the plasma concentrations of Carazolol-d6, potentially affecting its efficacy and safety. For example, carvedilol, a structurally related beta-blocker, is metabolized by multiple CYPs including CYP2D6, CYP2C9, and CYP1A2. pharmgkb.org It is plausible that carazolol and its deuterated analog share similar metabolic pathways.

Future Research Directions and Methodological Advancements

Integration of Carazolol-d6, Hydrochloride Salt in Novel Biophysical Techniques

The biophysical characterization of GPCR-ligand interactions remains a challenging yet critical area of research. researchgate.net The integration of stable isotope-labeled compounds like this compound is poised to enhance several cutting-edge biophysical techniques, offering deeper insights into receptor structure and function.

Future applications could prominently feature Nuclear Magnetic Resonance (NMR) spectroscopy. Ligand-observed NMR methods are powerful for identifying new small molecules that bind to GPCRs and for mapping their binding epitopes. nih.gov The deuterium (B1214612) label in Carazolol-d6 can be used in deuterium NMR studies or to simplify complex proton NMR spectra, aiding in the structural determination of the ligand when bound to the receptor. This approach can provide high-resolution structural data on ligand-receptor complexes that are difficult to crystallize. researchgate.netnih.gov

Another key area is the use in mass spectrometry (MS)-based assays. The known mass shift of the six deuterium atoms in Carazolol-d6 provides a clear and unambiguous signal, making it an ideal internal standard for quantitative bioanalytical studies or in binding assays that use MS for detection. hwb.gov.in This allows for precise quantification in complex biological samples, surpassing the limitations of some other labeling methods.

Furthermore, advanced fluorescence-based techniques could benefit from deuterated ligands. While Carazolol-d6 itself is not fluorescent, it can be used in competition assays with novel fluorescent probes. nih.gov Techniques such as Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are frequently used to study GPCR dynamics and signaling. acs.org Carazolol-d6 can serve as a well-characterized, non-interfering competitor to help validate these new tools and accurately determine the binding parameters of fluorescent ligands in real-time on living cells. researchgate.netdocumentsdelivered.com

| Biophysical Technique | Application of this compound | Potential Insights |

| Nuclear Magnetic Resonance (NMR) | Serve as a labeled ligand to simplify spectra or for direct deuterium NMR. | High-resolution structural details of the ligand-receptor binding pocket; dynamics of the interaction. |

| Mass Spectrometry (MS) | Use as an internal standard in quantitative binding or metabolism studies. | Precise quantification of ligand binding and turnover; identification of metabolic pathways. |

| Advanced Fluorescence Assays (FRET/BRET) | Act as a competitor ligand to validate novel fluorescent probes. | Accurate determination of binding affinities and kinetics for new chemical entities. |

| Neutron Crystallography | Provide contrast for locating hydrogen/deuterium atoms in a crystal structure. | Precise orientation and hydrogen bonding network of the ligand within the receptor. |

Exploration of Deuterium Labeling in Advanced Drug Discovery Research

The strategic replacement of hydrogen with its stable isotope, deuterium, is an increasingly important strategy in medicinal chemistry. nih.govresearchgate.net This modification, known as deuteration, can significantly improve the pharmacokinetic properties of a drug without altering its fundamental pharmacological activity. nih.govnih.gov The primary mechanism behind this is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond, particularly in metabolic processes mediated by cytochrome P450 enzymes. researchgate.net

The exploration of deuterium labeling, as exemplified by Carazolol-d6, offers several promising avenues for drug discovery:

Reduced Formation of Reactive Metabolites: In some cases, drug metabolism can produce toxic or reactive metabolites. Slowing this process through deuteration can enhance the safety profile of a drug candidate. researchgate.net

Enhanced Bioavailability: By protecting the molecule from first-pass metabolism in the liver, deuteration can increase the amount of active drug that reaches systemic circulation after oral administration. nih.gov

Research using Carazolol-d6 as a model can help elucidate the specific metabolic pathways of beta-adrenergic ligands and demonstrate the potential for creating "heavy" drug candidates with superior properties. These studies combine stable isotope labeling with advanced analytical techniques to map metabolic fates and quantify the benefits of deuteration. hwb.gov.in

| Advantage of Deuterium Labeling | Underlying Mechanism | Impact on Drug Discovery |

| Increased Metabolic Half-Life | Kinetic Isotope Effect (KIE) slows C-D bond cleavage by metabolic enzymes. | Lower or less frequent dosing needed to maintain therapeutic concentrations. |

| Improved Safety Profile | Reduced rate of formation of potentially toxic or reactive metabolites. | Decreased risk of idiosyncratic adverse drug reactions. |

| Enhanced Oral Bioavailability | Slower first-pass metabolism in the gut wall and liver. | Improved drug exposure and more reliable therapeutic effect. |

| Maintained Pharmacological Profile | Deuterium is a bioisostere of hydrogen, causing minimal change to receptor binding. | The desired biological activity of the parent molecule is retained. |

Development of High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of millions of compounds to identify potential new drug candidates. youtube.comceltarys.com For GPCR targets like the beta-adrenergic receptor, HTS has traditionally relied on radioligand binding assays. acs.orgaurorabiomed.com.cn However, there is a significant push to develop non-radioactive methods due to safety, cost, and disposal concerns.

This compound is well-suited for integration into next-generation HTS platforms. A key application is in the development of mass spectrometry-based screening assays. In this format, Carazolol-d6 could be used as a stable isotope-labeled competitor ligand. The assay would measure the displacement of Carazolol-d6 from the receptor by compounds in a screening library, with detection by rapid MS techniques. This approach offers high sensitivity and specificity and avoids the pitfalls of radioactivity or fluorescence interference.

Furthermore, advances in cell-based functional assays provide another avenue. nih.gov While Carazolol (B1668300) is an antagonist, its deuterated version can be used to characterize receptor populations in novel cell lines, such as those derived from human induced pluripotent stem cells (iPSCs), which are increasingly used for HTS. nih.gov By providing a stable and reliable standard for quantifying receptor binding, Carazolol-d6 can help validate these complex cellular screening systems. The development of such assays allows for screening in a more physiologically relevant context, providing information not just on binding but on the functional consequences of that interaction. frontiersin.org

| Screening Modality | Traditional Approach | Role of Carazolol-d6 | Advantages of New Method |

| Binding Assay | Radioligand competition assay (e.g., with [3H]-ligands). acs.orgnih.gov | Stable isotope-labeled competitor in a mass spectrometry-based assay. | Non-radioactive, high specificity, less prone to interference. |

| Functional Assay | Calcium flux or cAMP measurement in response to an agonist. nih.gov | A tool to precisely quantify receptor binding affinity to correlate with functional data. | Links binding directly to a physiological response in a cellular context. |

| Fragment Screening | NMR or Surface Plasmon Resonance (SPR). | Competitor in affinity-based screening to identify low-molecular-weight fragments. | Enables fragment-based drug design for GPCRs. |

Computational and Experimental Synergies in Ligand-Receptor Dynamics

The synergy between computational modeling and experimental validation is a powerful paradigm in drug design. nih.govresearchgate.net The determination of high-resolution crystal structures of GPCRs, such as the beta-adrenergic receptor in complex with Carazolol, has been a watershed moment for the field. acs.orgacs.orgnih.gov These structures provide the essential blueprint for computational methods like molecular docking and molecular dynamics (MD) simulations. researchgate.netnih.govopenmedicinalchemistryjournal.com

Computational Approaches:

Molecular Docking: Using the Carazolol-bound receptor structure, virtual screening of millions of compounds can be performed to predict their binding modes and affinities, prioritizing candidates for experimental testing. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the receptor and ligand over time, revealing how Carazolol binding stabilizes specific receptor conformations and providing insights into the mechanisms of receptor activation and inactivation. researchgate.netresearchgate.net

Experimental Integration: this compound, can play a crucial role in experimentally validating and refining these computational models.

Solid-State NMR: Deuterium labeling is a key tool in solid-state NMR studies of membrane proteins. By incorporating Carazolol-d6 into receptor preparations, researchers can measure specific distances and dynamics at the ligand-binding site, providing critical restraints for improving the accuracy of computational models.

Neutron Diffraction: This technique is uniquely sensitive to the location of hydrogen and deuterium atoms. A crystal structure of a receptor in complex with Carazolol-d6, determined through neutron diffraction, could precisely map the hydrogen-bonding network and water molecule positions in the binding pocket, offering an unparalleled level of detail to inform and validate MD simulations.

This iterative cycle, where computational predictions guide targeted experiments and experimental data refines the computational models, accelerates the discovery of novel ligands with desired properties, such as subtype selectivity or specific signaling outcomes (biased agonism). unc.edumdpi.com

Q & A

Q. What are the key considerations for synthesizing Carazolol-d6, Hydrochloride Salt with high isotopic purity?

To achieve high isotopic purity (e.g., ≥99 atom% D), deuterium substitution must occur at specific positions without altering the compound’s pharmacological activity. Methodological steps include:

- Deuterium labeling : Use acid-catalyzed hydrogen-deuterium exchange under controlled pH and temperature to minimize side reactions.

- Purification : Employ reverse-phase HPLC or preparative chromatography to isolate the deuterated product from non-deuterated impurities .

- Validation : Confirm isotopic purity via high-resolution mass spectrometry (HRMS) or NMR spectroscopy (e.g., comparing d₆ vs. d₇ peaks in ¹H NMR spectra) .

Q. How is this compound characterized for structural integrity and stability?

Characterization involves:

- Spectroscopic analysis : ¹H/¹³C NMR to confirm deuterium incorporation and absence of structural degradation (e.g., comparing shifts in deuterated vs. non-deuterated analogs) .

- Thermal stability : Differential scanning calorimetry (DSC) to assess melting points and decomposition profiles under varying humidity and temperature .

- X-ray diffraction (XRD) : Resolve crystal structure and hydrogen-bonding interactions, critical for understanding solubility and stability .

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during weighing and dissolution to avoid inhalation of fine particles .

- Waste disposal : Follow institutional guidelines for halogenated organic compounds, as hydrochloride salts may release toxic gases upon incineration .

Q. How do researchers determine the solubility profile of this compound in aqueous buffers?

- Saturated shake-flask method : Saturate buffers (e.g., phosphate, acetate) with the compound at 25°C, filter, and quantify dissolved analyte via UV-Vis or LC-MS .

- pH-solubility dependence : Test solubility across pH 1–12 to identify optimal conditions for formulation or biological assays .

Advanced Research Questions

Q. How can experimental design mitigate data contradictions in Carazolol-d6’s receptor-binding assays?

- Control for isotopic effects : Compare binding affinities (Ki) of deuterated vs. non-deuterated Carazolol using radioligand displacement assays (e.g., β-adrenergic receptors).

- Batch variability : Pre-screen deuterated batches for isotopic purity and validate with orthogonal methods (e.g., HRMS and NMR) to rule out impurities as confounding factors .

Q. What methodologies resolve discrepancies in solubility data between Carazolol-d6 and its non-deuterated counterpart?

- Counterion analysis : Compare solubility products (Ksp) of hydrochloride vs. other salts (e.g., phosphate) using ion-selective electrodes or conductivity measurements .

- Co-solvent screening : Test solubilization in DMSO-water mixtures to distinguish between intrinsic solubility and kinetic dissolution limitations .

Q. How does co-crystallization with carboxylic acids alter Carazolol-d6’s physicochemical properties?

Q. What computational models predict the stability of Carazolol-d6 under accelerated storage conditions?

Q. How do researchers validate Carazolol-d6’s role as an internal standard in quantitative bioanalysis?

- Matrix effect studies : Spike deuterated Carazolol into plasma/serum and compare LC-MS/MS signal suppression/enhancement vs. non-deuterated analogs.

- Cross-validation : Ensure no isotopic cross-talk between d₆ and native analyte peaks in MRM transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.